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Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-

Cat. No.: B11839830
CAS No.: 729580-77-2
M. Wt: 289.4 g/mol
InChI Key: DPZPMTRHEVAEBW-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Cyclohexanone (B45756) Scaffolds in Modern Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic compounds with profound biological activities. nih.gov Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. nih.gov In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov

Similarly, the cyclohexanone ring, a six-membered cyclic ketone, is a versatile intermediate in organic synthesis. derpharmachemica.com Its conformational flexibility and the reactivity of its carbonyl group and α-protons allow for a multitude of chemical transformations, making it a cornerstone in the synthesis of complex natural products and pharmaceuticals. derpharmachemica.com Cyclohexanone derivatives have been shown to possess a range of biological activities, including antimicrobial and anticancer properties. wisdomlib.orgresearchgate.net

Overview of Heterocyclic Compound Integration in Advanced Chemical Structures

The integration of heterocyclic compounds, such as indole, into more complex molecular frameworks is a key strategy in drug discovery. researchgate.net This approach allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. By combining different pharmacophoric units, chemists can create hybrid molecules that may exhibit synergistic or novel biological activities that are not observed with the individual components. nih.gov

Historical Context and Evolution of 3-Substituted Indole Synthesis and Cyclohexanone Derivatization

The synthesis of 3-substituted indoles has been a central theme in organic chemistry for over a century, with the Fischer indole synthesis, discovered in 1883, being a landmark method. researchgate.net Over the years, a plethora of synthetic methodologies have been developed to introduce a wide variety of substituents at the C3 position of the indole ring, reflecting the importance of this class of compounds. researchgate.net These methods have evolved to offer greater efficiency, regioselectivity, and functional group tolerance.

The derivatization of cyclohexanone has also seen significant advancements. Classical methods often rely on aldol (B89426) condensations and Michael additions to introduce new carbon-carbon bonds. tamu.edu Modern synthetic strategies employ a range of catalysts and reagents to achieve highly selective and stereocontrolled modifications of the cyclohexanone ring, expanding the diversity of accessible structures. nih.gov

Rationale for Investigating Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- as a Privileged Research Target

The decision to investigate Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- as a privileged research target stems from the synergistic potential of its constituent moieties. The 2-phenylindole (B188600) scaffold is itself a recognized privileged structure in medicinal chemistry, known to interact with various biological targets. The addition of a cyclohexanone ring at the 3-position introduces a new dimension of structural complexity and potential for biological interactions.

The synthesis of this hybrid molecule can be envisioned through several modern synthetic strategies, with the Michael addition of 2-phenylindole to cyclohexenone being a prominent and plausible route. tamu.eduresearchgate.net This reaction would create the key C-C bond, linking the two scaffolds.

The resulting hybrid molecule, Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- , presents several avenues for further research. Its potential biological activities, particularly in the areas of cancer and infectious diseases, are of significant interest given the known properties of its parent scaffolds. nih.govnih.govresearcherslinks.com Detailed structural and spectroscopic characterization, alongside comprehensive biological evaluation, is crucial to unlocking the full potential of this promising hybrid architecture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO B11839830 Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- CAS No. 729580-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

729580-77-2

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

3-(2-phenyl-1H-indol-3-yl)cyclohexan-1-one

InChI

InChI=1S/C20H19NO/c22-16-10-6-9-15(13-16)19-17-11-4-5-12-18(17)21-20(19)14-7-2-1-3-8-14/h1-5,7-8,11-12,15,21H,6,9-10,13H2

InChI Key

DPZPMTRHEVAEBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

High Resolution Spectroscopic Characterization and Structural Elucidation of Cyclohexanone, 3 2 Phenyl 1h Indol 3 Yl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic compounds. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of Cyclohexanone (B45756), 3-(2-phenyl-1H-indol-3-yl)- provides distinct signals corresponding to the protons of the indole (B1671886), phenyl, and cyclohexanone moieties. The indole N-H proton typically appears as a broad singlet in the downfield region, often around δ 8.15 ppm. mdpi.com The aromatic region of the spectrum (δ 7.00-7.60 ppm) is complex, containing signals for the protons on the phenyl group and the benzene (B151609) ring of the indole nucleus. mdpi.com

The protons on the cyclohexanone ring appear in the aliphatic region (δ 1.50-4.00 ppm). The proton at the C3 position, being adjacent to the bulky indole substituent, would likely appear as a multiplet. The adjacent methylene (B1212753) protons (C2, C4, C5, C6) would exhibit complex splitting patterns due to both geminal and vicinal coupling. figshare.com For instance, in related indolyl-cyclohexanone structures, the methine proton alpha to the indole ring appears around δ 3.92 ppm as a doublet of doublets. figshare.com

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Indole N-H ~8.15 br s
Aromatic H's (Indole, Phenyl) ~7.00 - 7.60 m
Cyclohexanone C3-H ~3.90 - 4.10 m

Note: Predicted values are based on data from analogous structures. Actual values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The most downfield signal corresponds to the carbonyl carbon of the cyclohexanone ring, typically appearing around δ 210.6 ppm. figshare.com The carbon atoms of the aromatic rings (phenyl and indole) resonate in the δ 110-140 ppm range. mdpi.com Specifically, the C2 carbon of the indole ring, bearing the phenyl group, is observed around δ 137-140 ppm. mdpi.com

The aliphatic carbons of the cyclohexanone ring appear in the upfield region. The C3 carbon, attached to the indole ring, would be found around δ 48.7 ppm, while the other methylene carbons (C2, C4, C5, C6) would resonate between δ 25.0 and 42.0 ppm. figshare.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Cyclohexanone C=O ~210.6
Aromatic C's (Indole, Phenyl) ~110.0 - 140.0
Cyclohexanone C3 ~48.7

Note: Predicted values are based on data from analogous structures. Actual values may vary.

To definitively assign the complex ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for tracing the connectivity of protons within the cyclohexanone ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons in the cyclohexanone and aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. nih.gov It would be instrumental in connecting the cyclohexanone ring to the indole moiety by observing a correlation between the C3 proton of the cyclohexanone and the C3 carbon of the indole, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help determine the stereochemical relationship between the indole substituent and the protons on the cyclohexanone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- would be characterized by several distinct absorption bands. A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the saturated six-membered ketone ring. nist.gov

The N-H stretching vibration of the indole ring is expected to appear as a sharp peak around 3400 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexanone ring appear just below 3000 cm⁻¹. mdpi.com Additionally, C=C stretching vibrations from the aromatic rings would be present in the 1450-1600 cm⁻¹ region. mdpi.com

Table 3: Characteristic IR Absorption Bands for Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Indole) ~3400
Aromatic C-H Stretch ~3050
Aliphatic C-H Stretch ~2950-2850
C=O Stretch (Ketone) ~1710

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. In electron ionization (EI) MS, the molecular ion peak (M⁺·) would confirm the molecular weight of the compound.

The fragmentation pattern is highly diagnostic. For cyclic ketones like cyclohexanone, a characteristic fragmentation pathway involves an initial alpha-cleavage of a C-C bond adjacent to the carbonyl group. thieme-connect.de This is often followed by a hydrogen transfer and a second cleavage, leading to characteristic fragment ions. thieme-connect.de For the parent cyclohexanone, this sequence produces a prominent base peak at m/z 55. thieme-connect.de In the case of the substituted derivative, analogous fragmentation of the cyclohexanone ring is expected.

Another major fragmentation pathway would involve the cleavage of the bond between the cyclohexanone and indole rings. This would lead to fragment ions corresponding to the 2-phenyl-1H-indol-3-yl cation or the 3-cyclohexanone radical, and vice versa. The stability of the 2-phenylindole (B188600) cation would likely make it a prominent peak in the spectrum.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion and its major fragments with high precision (typically to four decimal places). figshare.com This allows for the calculation of the elemental composition, providing definitive confirmation of the molecular formula and distinguishing it from other compounds with the same nominal mass. mdpi.comrsc.org HRMS data is critical for confirming the identity of novel synthesized compounds. figshare.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule. For derivatives of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-, this method would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the conformation of the cyclohexanone and indole rings.

In cases where chiral centers are present, X-ray crystallography on a single crystal of an enantiomerically pure compound allows for the determination of the absolute stereochemistry. The cyclohexanone ring typically adopts a chair conformation to minimize steric strain. The bulky 2-phenyl-1H-indol-3-yl substituent would likely occupy an equatorial position to maintain a lower energy state.

The solid-state architecture, governed by intermolecular interactions, can also be elucidated. Hydrogen bonding, π-π stacking, and van der Waals forces dictate how the molecules pack in the crystal lattice. For instance, the N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl group of the cyclohexanone moiety can act as a hydrogen bond acceptor. The phenyl and indole rings provide opportunities for π-π stacking interactions.

To illustrate the type of data obtained from such an analysis, the following table presents crystallographic data for a representative polysubstituted cyclohexanone derivative, 2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone. researchgate.net

Table 1: Representative Crystallographic Data for a Substituted Cyclohexanone Derivative
ParameterValue
Compound2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.7045(5)
b (Å)18.120(3)
c (Å)16.1678(11)
α (°)90
β (°)96.192(6)
γ (°)90
Volume (ų)1661.5(3)
Z4

This data provides the fundamental unit cell dimensions and symmetry of the crystal, which are crucial for the complete structural solution.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For a derivative such as Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-, the molecular formula would be established, and the theoretical percentages of C, H, and N would be calculated. The synthesized compound would then be analyzed, and the experimental results would be expected to be within ±0.4% of the theoretical values, which is the generally accepted margin of error.

The table below shows representative elemental analysis data for a closely related compound, 3-Methyl-2-phenyl-1H-indole, demonstrating the comparison between calculated and found values. tandfonline.com

Table 2: Elemental Analysis Data for a 3-Substituted-2-phenyl-indole Derivative
CompoundElementCalculated (%)Found (%)
3-Methyl-2-phenyl-1H-indole (C₁₅H₁₃N)C86.9286.79
H6.326.22
N6.767.01

This data confirms the elemental composition of the compound, which is a critical checkpoint in the characterization process of novel molecules.

Computational and Theoretical Chemistry Investigations of Cyclohexanone, 3 2 Phenyl 1h Indol 3 Yl and Analogs

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape and dynamic stability of a compound within a specific environment, such as in a solvent or bound to a biological target.

For analogs of Cyclohexanone (B45756), 3-(2-phenyl-1H-indol-3-yl)-, MD simulations have been employed to assess the stability of ligand-protein complexes. nih.gov Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). The RMSD measures the average distance between the atoms of the simulated molecule and a reference structure, indicating how much the structure deviates from its initial state over the course of the simulation. A stable RMSD value over time suggests that the compound has reached a stable conformation within its environment. nih.govpharmacophorejournal.com For example, in a 100-nanosecond simulation of a furo[2,3-b]indol-3a-ol derivative, a ligand containing an indole (B1671886) core, the maximum RMSD was found to be 0.75 Å, indicating significant stability within the receptor's active site after an initial fluctuation period. nih.gov

In Silico Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target interactions.

For analogs of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-, molecular docking studies have been performed to predict their binding modes and estimate their binding affinities against various biological targets, including enzymes implicated in cancer and infectious diseases. nih.govmdpi.comresearchgate.net Binding affinity is often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. nih.govmdpi.com

Studies on di-spirooxindole analogs incorporating a cyclohexanone moiety have identified potential inhibitors of the MDM2 protein, an important target in cancer therapy. mdpi.com Similarly, docking studies of indole derivatives against enzymes like Cyclin-dependent kinase 2 (CDK2) have revealed compounds with excellent binding energies, with some showing values as low as -6.89 kcal/mol. nih.gov In another study, indole-based compounds were docked against the SARS-CoV-2 main protease (3CLpro), with results indicating favorable binding. researchgate.net These predictions are crucial for identifying promising lead compounds for further development. nih.gov The binding affinity of various indole and cyclohexanone analogs to different protein targets demonstrates the potential of this chemical scaffold in drug design.

Compound ClassProtein TargetPredicted Binding Energy (kcal/mol)Reference
Furo[2,3-b]indol-3a-ol derivativeCyclin-dependent kinase 2 (CDK2)-6.89 nih.gov
Nitrogen-based heterocycles linked to p-phenolic substratesFlavohemoglobin (flavoHB)-10.4 nih.gov
2-Methoxy benzoyl hydrazone compoundsLeishmania species receptor-9.40 biointerfaceresearch.com
Thiazole conjugatesAnti-hepatic cancer target-9.9 mdpi.com
3-Indoleacrylic acidCyclooxygenase-2 (COX-2)-7.6 nih.gov

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are essential for molecular recognition. nih.gov For example, docking studies of indole derivatives have identified key hydrogen bond interactions with amino acid residues such as Cys919, Glu885, and Asp1046 in the active site of VEGFR-2, a kinase involved in angiogenesis. mdpi.com

Analysis of the binding site reveals which parts of the molecule are critical for its activity. In studies of 2-acyl-cyclohexane-1,3-dione analogs targeting the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a 1,3-dione feature was found to be essential for inhibition. mdpi.comresearchgate.net Similarly, for indole-based compounds targeting bacterial enzymes, interactions with residues in the active site are analyzed to understand their antibacterial mechanism. nih.gov The identification of these key interactions provides a roadmap for optimizing the structure of the lead compound to enhance its potency and selectivity. nih.gov

Computational Prediction of ADMET Parameters for Research Prioritization

Before a compound can be considered a viable drug candidate, it must exhibit acceptable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are computational tools used to assess these properties early in the drug discovery process. biointerfaceresearch.com These in silico methods help prioritize compounds with favorable drug-like characteristics and flag those with potential liabilities, such as toxicity or poor bioavailability. researchgate.netnih.gov

For various indole analogs, ADMET predictions have been used to evaluate properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. jksus.orgresearchgate.net For instance, studies on indole derivatives have shown favorable predictions for oral bioavailability and non-inhibition of critical cytochrome P450 enzymes, suggesting a lower likelihood of adverse drug-drug interactions. researchgate.net Toxicity predictions can classify compounds as non-mutagenic and non-carcinogenic. researchgate.net These computational assessments are vital for de-risking drug development and selecting the most promising candidates for synthesis and experimental testing. nih.govphcogj.com

ParameterDescriptionImportance in Drug Discovery
AbsorptionPredicts gastrointestinal (GI) absorption and oral bioavailability.Determines if a drug can be effectively administered orally. phcogj.com
DistributionEstimates properties like blood-brain barrier (BBB) penetration and plasma protein binding.Affects where the drug goes in the body and its availability to act on the target.
MetabolismPredicts interaction with cytochrome P450 (CYP) enzymes.Helps to foresee potential drug-drug interactions and metabolic stability. researchgate.net
ExcretionEstimates the total clearance of the compound from the body.Influences the dosing regimen and duration of action. researchgate.net
ToxicityPredicts potential risks such as mutagenicity, carcinogenicity, and hepatotoxicity.Crucial for identifying compounds with unfavorable safety profiles early on. researchgate.netphcogj.com
Drug-LikenessEvaluates compliance with rules like Lipinski's Rule of Five (e.g., molecular weight, logP).Filters for compounds with physicochemical properties typical of oral drugs. biointerfaceresearch.comsciencescholar.us

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is highly valuable for applications in optoelectronics, such as optical power limiting and data storage. researchgate.netanalis.com.my Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and significant charge transfer characteristics often exhibit strong NLO properties. analis.com.mynih.gov

Computational methods, particularly Density Functional Theory (DFT), are used to predict the NLO properties of molecules like Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- and its analogs. Key parameters calculated include the linear polarizability (⟨α⟩), the first hyperpolarizability (β), and the second hyperpolarizability (⟨γ⟩). nih.gov Larger values for these parameters indicate a stronger NLO response. analis.com.mynih.gov Studies on various organic compounds, including those with indole-related structures, have shown that modifying the donor and acceptor groups can significantly enhance NLO properties. researchgate.netrsc.org For example, designing molecules with low HOMO-LUMO energy gaps can lead to promising NLO characteristics. nih.gov The theoretical exploration of these properties is essential for identifying and designing novel organic materials for modern optical applications. researchgate.netrsc.org

Structure Activity Relationship Sar and Mechanistic Pathways of Cyclohexanone, 3 2 Phenyl 1h Indol 3 Yl Derivatives in Biological Research

Investigation of Antimicrobial Efficacy and Mechanisms

Derivatives of the core molecule have been investigated for their ability to combat microbial infections, demonstrating notable activity against both bacteria and fungi. The structural features of these compounds play a crucial role in their antimicrobial potency and spectrum.

Antibacterial Activity Against Bacterial Strains (e.g., S. aureus, E. coli, B. subtilis)

While direct studies on "Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-" are limited, research on related indole (B1671886) and cyclohexanone (B45756) derivatives provides valuable insights into their potential antibacterial properties. For instance, various indole-containing compounds have demonstrated significant activity against a range of bacterial pathogens. A study on indole containing oxime ether derivatives revealed potent activity against both susceptible and resistant strains of Staphylococcus aureus, including MRSA and VRSA. nih.gov One derivative, in particular, exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL against susceptible S. aureus and 2-4 µg/mL against resistant strains. nih.gov

Furthermore, 3-alkylidene-2-indolone derivatives have shown strong antibacterial effects, with some compounds demonstrating MIC values as low as 0.5 μg/mL against S. aureus, including methicillin-resistant strains. mdpi.combohrium.com These findings suggest that the indole nucleus is a key pharmacophore for anti-staphylococcal activity.

The antibacterial activity of related compounds is not limited to Gram-positive bacteria. Dihydroxynaphthyl aryl ketones, which share a cyclic ketone motif, have been shown to inhibit the growth of Bacillus subtilis and, to a lesser extent, some Gram-negative strains like Pseudomonas aeruginosa and Proteus mirabilis. nih.gov However, the efficacy against Escherichia coli was found to be limited, potentially due to the outer membrane impermeability of Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Related Indole Derivatives

Compound Class Bacterial Strain Activity (MIC) Reference
Indole containing oxime ether S. aureus 1 µg/mL nih.gov
Indole containing oxime ether MRSA & VRSA 2-4 µg/mL nih.gov
3-Alkylidene-2-indolone S. aureus 0.5 µg/mL mdpi.combohrium.com

Antifungal Activity Against Fungal Species (e.g., C. albicans)

The antifungal potential of derivatives of cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- is an area of active investigation. Studies on 1-(1H-indol-3-yl) derivatives have demonstrated fungicidal activity against various Candida species, including C. albicans, as well as Aspergillus niger. mdpi.com Certain derivatives were effective at concentrations ranging from 0.250 to 1 mg/mL. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of microbial tyrosinase. mdpi.com

Similarly, 3-hydrazinoquinoxaline-2-thiol, another heterocyclic compound, has shown greater efficacy than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov Furthermore, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have exhibited moderate to excellent antifungal activities against a range of plant pathogenic fungi. nih.gov These findings underscore the potential of the indole scaffold in the development of novel antifungal agents.

Table 2: Antifungal Activity of Related Indole Derivatives

Compound Class Fungal Species Activity (Concentration) Reference
1-(1H-indol-3-yl) derivatives Candida spp., A. niger 0.250 - 1 mg/mL mdpi.com
3-Alkylidene-2-indolone Candida albicans Fungicidal (MFC/MIC = 2) mdpi.com

Anti-proliferative and Cytotoxic Potential in Cellular Models (In Vitro Studies)

The cytotoxic effects of derivatives of this scaffold against various cancer cell lines have been a major focus of research, revealing their potential as anticancer agents.

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, A549)

A number of studies have highlighted the anti-proliferative activity of compounds structurally related to Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-. For instance, novel chalcone (B49325) derivatives have been shown to be cytotoxic to human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. nih.gov In one study, MCF-7 cells appeared to be the most sensitive to the tested compounds. nih.gov

Similarly, a series of indolinone-based derivatives demonstrated cytotoxic effects against MCF-7 and hepatocellular carcinoma (HepG-2) cell lines, with some compounds exhibiting IC50 values in the low micromolar range (2.53 to 7.54 µM). mdpi.com Another study on cyclohexane-1-carboxamide derivatives identified a compound with promising activity against the MCF-7 breast cancer cell line, showing an IC50 value of 3.25 µM, which was more potent than the standard drug doxorubicin (B1662922) (IC50 = 6.77 µM). orientjchem.org

Novel indolyl-chalcone derivatives have also been shown to inhibit the growth of A549 lung cancer cells. nih.gov These findings collectively suggest that the combination of an indole ring and a cyclic ketone or related structure is a promising strategy for the development of new anticancer agents.

Table 3: Cytotoxic Activity of Related Derivatives on Cancer Cell Lines

Compound Class Cell Line Activity (IC50) Reference
Indolinone-based derivatives HepG-2 2.53 µM mdpi.com
Indolinone-based derivatives MCF-7 5.28 - 7.54 µM mdpi.com
Cyclohexane-1-carboxamide derivative MCF-7 3.25 µM orientjchem.org
Benzimidazole derivative A549 15.80 µM jksus.org
Benzimidazole derivative HepG-2 15.58 µM jksus.org

Mechanistic Insights into Apoptotic Pathway Modulation

The anti-proliferative effects of these derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Research into the mechanisms of action has revealed that these compounds can trigger apoptosis through various cellular pathways.

For example, a cyclohexane-1-carboxamide derivative that was potent against the MCF-7 cell line was found to induce apoptosis, leading to an increase in the pre-G1 phase of the cell cycle and cell cycle arrest at the G2/M phase. orientjchem.org Similarly, novel 3-substituted-3-hydroxy-2-oxindole compounds have been shown to induce apoptosis in human prostate cancer cells. nih.gov One derivative, in particular, increased the percentage of tail DNA, indicative of DNA fragmentation, and induced the formation of apoptotic bodies. nih.gov

Furthermore, novel indolyl-chalcone derivatives have been found to induce apoptosis in A549 lung cancer cells. nih.gov Studies on lupane (B1675458) triterpene derivatives have also shown that their antiproliferative effect on leukemia cells is mediated through the induction of apoptosis, involving the generation of reactive oxygen species (ROS) and loss of mitochondrial membrane potential. mdpi.com These mechanistic insights are crucial for the rational design of more effective and selective anticancer drugs based on the Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- scaffold.

Enzyme Inhibition Studies and Target Specificity

The biological activities of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- derivatives are often attributed to their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells.

Research has shown that indole derivatives can act as inhibitors of various enzymes. For instance, some 1-(1H-indol-3-yl) derivatives have been identified as tyrosinase inhibitors, which may contribute to their antifungal activity. mdpi.com In the context of cancer, indolinone-based molecules have been designed as protein kinase inhibitors, targeting enzymes like CDK-2, CDK-4, EGFR, and VEGFR-2, which are crucial for cell cycle progression and angiogenesis in tumors. mdpi.com

A particularly relevant study investigated the complement inhibitory activities of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids, which are structurally very similar to the core compound of this article. nih.gov These compounds were found to be potent in vitro inhibitors of the human classical complement pathway, highlighting a potential immunomodulatory role for this class of molecules. nih.gov Furthermore, biphenyl-substituted chalcone derivatives have shown effective inhibition profiles against metabolic enzymes such as human carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net These studies demonstrate the broad enzyme inhibitory potential of this chemical scaffold and provide a basis for the development of targeted therapies.

Table 4: Enzyme Inhibition by Related Derivatives

Compound Class Target Enzyme/Pathway Reference
4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids Human classical complement pathway nih.gov
1-(1H-indol-3-yl) derivatives Tyrosinase mdpi.com
Indolinone-based derivatives CDK-2, CDK-4, EGFR, VEGFR-2 mdpi.com
Biphenyl-substituted chalcone derivatives hCA I, hCA II, AChE, BChE researchgate.net
Indanone derivatives Acetylcholinesterase (AChE) nih.gov

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology and is a validated target for antibacterial agents. While direct studies on Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- derivatives are not extensively documented in the available literature, the SAR of related indole-containing compounds provides a framework for understanding their potential as DNA gyrase inhibitors. researchgate.netnih.gov

The general pharmacophore for DNA gyrase inhibitors often includes a planar aromatic system capable of intercalating into DNA base pairs and functional groups that can interact with the enzyme's active site. nih.gov For indole-based inhibitors, the indole nucleus itself serves as a crucial scaffold. SAR studies on various indole derivatives have shown that substitutions on the indole ring can significantly impact inhibitory activity. For instance, the presence of specific substituents can enhance binding affinity to the gyrase-DNA complex. researchgate.net

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. doi.org HDAC inhibitors have emerged as a promising class of anticancer agents. researchgate.net The typical structure of an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group. researchgate.net

Derivatives featuring the indole and cyclohexene (B86901)/cyclohexanone core are promising candidates for HDAC inhibition. researchgate.net In one study, 4-(1H-indol-3-yl)cyclohex-3-en-1-amine analogues were designed where the indole moiety acts as the cap group, the cyclohexene serves as a connecting unit, and a linker region connects to a hydroxamic acid ZBG. researchgate.net

Key SAR findings for these related structures include:

The Indole Moiety: The indole ring is critical for activity, likely interacting with residues at the rim of the HDAC active site tunnel. researchgate.net

The Cyclohexane (B81311)/Cyclohexene Ring: This unit acts as a linker or connection unit, providing the correct orientation for the cap group and the ZBG to interact with the enzyme. researchgate.net

Substituents on the Phenyl Ring: In related hydroxamic acid-indole hybrids, the introduction of a fluoro group onto the phenyl ring was favorable for activity, while a methoxy (B1213986) group reduced it. researchgate.net

One indole-3-butyric acid derivative, compound I13 , demonstrated potent inhibition against multiple HDAC isoforms with IC50 values in the nanomolar range. nih.govresearchgate.net This highlights the potential of the indole scaffold in designing potent HDAC inhibitors.

Table 1: HDAC Inhibitory Activity of Representative Indole-Based Compounds

Compound Target HDAC IC50 (nM) Reference
YZ1 HDAC1 1.6 researchgate.net
YZ1 HDAC2 1.9 researchgate.net
YZ1 HDAC3 3.8 researchgate.net
I13 HDAC1 13.9 nih.govresearchgate.net
I13 HDAC3 12.1 nih.govresearchgate.net
I13 HDAC6 7.71 nih.govresearchgate.net
6a HDAC1 1790 doi.org
6a HDAC6 83.6 doi.org

For Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- derivatives, the 2-phenylindole (B188600) group would serve as the cap. The cyclohexanone ring could be part of the linker, which, when appropriately functionalized with a ZBG, could lead to potent HDAC inhibition. The selectivity for different HDAC isoforms could be tuned by modifying the substitution pattern on both the phenyl and indole rings. doi.org

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory pathways, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 elevates intracellular cAMP levels, leading to potent anti-inflammatory effects. The cyclohexanone or cyclohexane framework has been explored in the development of PDE4 inhibitors. researchgate.net

SAR studies on various classes of PDE4 inhibitors have revealed important structural requirements for potent activity:

Core Scaffold: The planarity of the core heterocyclic ring can be crucial. For instance, pyridazinone-4-indole derivatives showed better interaction in the enzyme's active site pockets compared to their less planar dihydropyridazinone analogues. nih.govmdpi.com

Substitutions: Electron-withdrawing groups on a phenyl ring attached to the core scaffold can enhance both affinity and activity. mdpi.com

Hydrophobic Interactions: A methoxy group on a phenyl ring has been shown to demonstrate good interaction with the metal-binding pocket domain of PDE4B, enhancing inhibitory activity. nih.gov

In the context of 3-(2-phenyl-1H-indol-3-yl)cyclohexanone, the 2-phenylindole portion can interact with hydrophobic pockets in the PDE4 active site. The cyclohexanone ring serves as a robust scaffold for orienting these groups. Modifications to the phenyl ring, such as the introduction of methoxy or electron-withdrawing groups, could significantly enhance potency. The relative stereochemistry of the substituents on the cyclohexanone ring would also be a critical determinant of activity, influencing how the molecule fits into the enzyme's active site.

Table 2: Inhibitory Activity of Representative PDE4 Inhibitors with Related Scaffolds

Compound Target PDE IC50 (µM) Reference
Isocoumarin Derivative 32 PDE4B 0.43 mdpi.com
Isocoumarin Derivative 33 PDE4B 0.54 mdpi.com
Furan (B31954) Derivative 5j PDE4 1.4 nih.gov
Rolipram (Reference) PDE4 2.0 nih.gov

Urease and Alpha-Glucosidase Inhibition

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The search for potent and safe urease inhibitors is an active area of research. While no direct studies on the target compound are available, the SAR of other heterocyclic inhibitors provides valuable clues. For example, in a series of furan chalcone analogues, compounds with dichloro and chloro substitutions on the phenyl ring showed the most potent urease inhibition, with IC50 values superior to the standard thiourea. nih.gov This suggests that halogen substitutions on the phenyl ring of the 3-(2-phenyl-1H-indol-3-yl)cyclohexanone scaffold could be a promising strategy for developing urease inhibitors.

Alpha-Glucosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Thiazolidinone-based indole derivatives have been investigated as inhibitors of this enzyme. nih.gov In these studies, the indole moiety plays a significant role in binding to the enzyme. The SAR indicated that the nature and position of substituents on the aromatic rings are critical for inhibitory potency. nih.gov For the Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- scaffold, it is plausible that the 2-phenylindole portion could interact with the active site of α-glucosidase, while modifications on the cyclohexanone ring could be explored to optimize these interactions.

Myeloperoxidase and 5-Lipoxygenase (5-LOX) Inhibition

Myeloperoxidase (MPO) Inhibition: Myeloperoxidase is a peroxidase enzyme abundantly expressed in neutrophils. It plays a role in microbial killing but also contributes to tissue damage in inflammatory conditions. Recent studies have identified indole and its metabolites as potent and selective inhibitors of MPO. nih.gov Research has shown that indoles can inhibit MPO activity in a dose-dependent manner, specifically blocking its chlorinating activity, which is a marker for MPO-associated tissue damage. nih.gov Given that the core structure of the target compound contains a prominent indole moiety, it is highly likely that its derivatives could exhibit MPO inhibitory activity. The 2-phenyl substitution might further enhance this activity through additional hydrophobic interactions within the enzyme's active site.

5-Lipoxygenase (5-LOX) Inhibition: 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. rsc.org Inhibition of 5-LOX is a valuable strategy for treating inflammatory diseases. rsc.org A series of novel indole derivatives have been designed and shown to exhibit potent inhibitory activity against 5-LOX. nih.gov SAR studies revealed that modifications at various positions of the indole ring and its side chains led to compounds with IC50 values in the sub-micromolar range, more potent than the reference drug Zileuton. nih.gov The indole nucleus is a key pharmacophoric element in these inhibitors. thieme-connect.de Therefore, the 3-(2-phenyl-1H-indol-3-yl)cyclohexanone scaffold is a promising template for developing novel 5-LOX inhibitors. The phenyl and cyclohexanone moieties offer extensive opportunities for structural modification to optimize potency and selectivity.

Table 3: 5-LOX Inhibitory Activity of Potent Indole Derivatives

Compound IC50 (µM) Reference
1m < 1.0 nih.gov
1s < 1.0 nih.gov
4a < 1.0 nih.gov
6a < 1.0 nih.gov
Zileuton (Reference) > 1.0 nih.gov

Aromatase and Anticholinesterase Activity

Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer. Aromatase inhibitors are broadly classified as steroidal and non-steroidal. Non-steroidal inhibitors, which include an azole ring, interact with the heme iron of the enzyme. mdpi.com While there is no direct evidence linking the indole-cyclohexanone scaffold to aromatase inhibition, the structural features, particularly the planar aromatic system of the 2-phenylindole, could potentially allow for interaction with the hydrophobic active site of the aromatase enzyme. Further research, possibly incorporating nitrogen-containing heterocycles into the structure, would be necessary to explore this potential.

Anticholinesterase Activity: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease. Numerous indole-based compounds have been identified as potent cholinesterase inhibitors. nih.govnih.gov SAR studies on indole-based thiadiazole derivatives revealed that the indole and thiadiazole moieties strongly interact with the enzyme active site. mdpi.com Substitutions on the aromatic rings, such as fluoro groups, were found to enhance the activity. mdpi.com Given these findings, derivatives of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- are plausible candidates for cholinesterase inhibition. The indole ring could anchor the molecule in the active site, potentially interacting with the peripheral anionic site (PAS), while the phenyl and cyclohexanone moieties could be modified to interact with other regions of the enzyme, such as the catalytic anionic site.

Table 4: Anticholinesterase Activity of Indole Amine Derivatives

Compound Target IC50 (µM) Reference
24 Acetylcholinesterase 4.66 nih.gov
25 Acetylcholinesterase 4.28 nih.gov
Galantamine (Reference) Acetylcholinesterase 4.15 nih.gov

Receptor Binding and Modulation (In Vitro Ligand-Receptor Interactions)

The diverse chemical functionalities within the Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- scaffold make it a candidate for interaction with various G-protein coupled receptors (GPCRs) and other receptor types. In vitro binding assays are crucial for determining the affinity and selectivity of these compounds for specific receptors.

For example, studies on structurally related indolyl carboxylic acid amides have demonstrated high affinity and selectivity for dopamine (B1211576) D3 receptors over D2 receptors. nih.govrsc.org In these analogues, the indole moiety serves as a key interaction point, and modifications to the terminal piperazine (B1678402) group significantly modulate affinity and selectivity. Two compounds, 14a and 14b , showed particularly high affinity for the D3 receptor. nih.govrsc.org

Table 5: Dopamine Receptor Binding Affinities of Indolyl Carboxylic Amide Analogues

Compound D3 Receptor Ki (nM) D2 Receptor Ki (nM) D3/D2 Selectivity Reference
14a 0.18 15.6 87 nih.govrsc.org
14b 0.4 24.1 60 nih.govrsc.org

These findings suggest that the 3-(2-phenyl-1H-indol-3-yl)cyclohexanone core could be a valuable template for designing novel receptor ligands. The 2-phenylindole group can participate in hydrophobic and aromatic interactions, while the cyclohexanone ring provides a scaffold that can be functionalized with amine-containing side chains or other groups known to interact with specific receptor subtypes. Furthermore, computational studies and cellular thermal shift assays (CESTA) have implicated phosphoinositide 3-kinase α (PI3Kα) as a potential target for 3-indolylbenzoquinone derivatives, suggesting that the broader class of indole-containing compounds may interact with intracellular kinases as well. nih.gov Comprehensive screening of 3-(2-phenyl-1H-indol-3-yl)cyclohexanone derivatives in a panel of in vitro receptor binding assays would be essential to fully elucidate their pharmacological profile and identify novel therapeutic applications.

G Protein-Coupled Receptor (GPCR) Interaction and Modulation

Derivatives of the 2-phenyl-1H-indole core structure, a key component of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-, have been extensively studied for their interaction with G protein-coupled receptors (GPCRs). These studies have revealed that specific structural modifications can significantly influence their binding affinity and functional activity at these receptors. For instance, the nature and position of substituents on both the phenyl ring and the indole nucleus, as well as modifications to the linker and the cyclohexanone moiety, are critical determinants of GPCR interaction. The following subsections will delve into the specific interactions with the Cannabinoid Receptor 1 (CB1) and Estrogen Receptors (ERα and GPER), both of which are members of the GPCR superfamily.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The 2-phenyl-1H-indole scaffold is a recognized pharmacophore for allosteric modulation of the Cannabinoid Receptor 1 (CB1). Allosteric modulators bind to a site topographically distinct from the orthosteric site, offering a nuanced approach to receptor modulation with a potentially reduced side-effect profile compared to direct agonists or antagonists.

Structure-activity relationship studies on indole-2-carboxamide derivatives, which share the core indole structure, have provided valuable insights. Key findings indicate that:

Indole Ring: The presence of the indole ring is preferred for maintaining high binding affinity to the allosteric site. nih.govnih.gov

C3 Substituents: Modifications at the C3 position of the indole ring significantly impact the allosteric effects of the ligand. nih.govnih.gov

Side Chains: The nature of the side chain attached to the indole nitrogen also plays a crucial role in determining the potency and efficacy of allosteric modulation.

A notable example is the indole-2-carboxamide derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, which has been identified as a robust CB1 allosteric modulator with a high binding cooperativity factor. nih.gov While not a direct derivative of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-, the SAR principles derived from such studies are instrumental in predicting and designing novel modulators based on this scaffold.

Compound ClassKey Structural FeatureImpact on CB1 Allosteric ModulationReference
Indole-2-carboxamidesIndole RingPreferred for high binding affinity to the allosteric site. nih.govnih.gov
Indole-2-carboxamidesC3 SubstituentsSignificantly impacts the allosteric effects of the ligand. nih.govnih.gov

Estrogen Receptor (ERα and GPER) Antagonism

The 2-phenylindole system is a well-established scaffold for the design of non-steroidal estrogen receptor antagonists. nih.govnih.gov These compounds can exhibit antagonistic effects on both the nuclear estrogen receptor alpha (ERα) and the G protein-coupled estrogen receptor (GPER).

The antiestrogenic activity of 2-phenylindole derivatives is highly dependent on the side chain structure at position 1 of the indole ring. nih.gov For instance, derivatives with carbamoylalkyl side chains have demonstrated potent antiestrogenic effects, with some proving to be "pure" antiestrogens both in vitro and in vivo. nih.gov The introduction of polar sulfur-containing functional groups in the side chain can also lead to high binding affinity for the estrogen receptor and potent antiestrogenic activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 2-phenyl-1H-indole derivatives have been conducted to develop models for predicting their antiproliferative activity against breast cancer cell lines, which are often estrogen-sensitive. biointerfaceresearch.com These studies, coupled with molecular docking, help in understanding the binding interactions with estrogen receptors and guide the design of more potent and selective antagonists. biointerfaceresearch.com

Compound ClassKey Structural FeatureImpact on Estrogen Receptor AntagonismReference
2-PhenylindolesCarbamoylalkyl side chain at position 1Can lead to potent, "pure" antiestrogenic activity. nih.gov
2-PhenylindolesPolar sulfur-containing side chainsCan result in high binding affinity and potent antiestrogenic effects. nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

Derivatives of 2-phenyl-1H-indole have demonstrated significant antioxidant and free radical scavenging properties. ijpsonline.comijpsonline.comnih.govkingston.ac.ukomicsonline.org The indole moiety itself is known for its radical scavenging capabilities, which can be attributed to the ability of the indole nitrogen to donate an electron or a hydrogen atom to stabilize free radicals. omicsonline.orgnih.gov

The antioxidant activity of these compounds is influenced by the nature of the substituents on the phenyl ring. The presence of electron-donating groups, such as hydroxyl and methoxy groups, on the phenyl ring has been observed to increase the antioxidant activity. omicsonline.org Conversely, compounds with electron-withdrawing substituents tend to be less effective antioxidants. ijpsonline.comijpsonline.com

The mechanism of free radical scavenging by indole derivatives can involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) process. nih.gov The N-H group of the indole ring can participate in hydrogen atom transfer to a free radical, forming a resonance-stabilized indolyl radical. nih.gov Alternatively, a single electron can be transferred from the nitrogen atom, resulting in the formation of a cation radical. nih.gov Studies on indole-3-carbinol (B1674136) have shown that the hydroxyl radical scavenging follows a radical adduct formation (RAF) mechanism to a significant extent. acs.org

Compound ClassSubstituent Effect on Phenyl RingImpact on Antioxidant ActivityReference
2-Phenyl-1H-indolesElectron-donating groups (e.g., -OH, -OCH3)Increased antioxidant activity. omicsonline.org
2-Phenyl-1H-indolesElectron-withdrawing groupsDecreased antioxidant activity. ijpsonline.comijpsonline.com

Immunomodulatory Properties, Including Complement Pathway Inhibition

A significant finding in the study of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- derivatives is their potent in vitro inhibition of the human classical complement pathway. nih.gov The complement system is a crucial component of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases.

Specifically, 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids, which are structurally very similar to the subject compound, have been synthesized and shown to be effective complement inhibitors. nih.gov Qualitative SAR studies have been conducted on these compounds, indicating that the structural arrangement of the 2-phenyl-1H-indole and the cyclohexane carboxylic acid moieties is critical for their inhibitory activity. nih.gov Furthermore, some of these in vitro active compounds have also demonstrated the ability to suppress the complement-dependent reverse passive Arthus reaction in animal models. nih.gov

Broader immunomodulatory effects have also been attributed to indole derivatives such as indole-3-carbinol (I3C) and its major metabolite, 3,3'-diindolylmethane (B526164) (DIM). nih.govmdpi.comnih.gov These compounds have been shown to exert their effects through various mechanisms, including the regulation of pro- and anti-inflammatory cytokines and interaction with the aryl hydrocarbon receptor (AhR). nih.govnih.gov While not direct derivatives of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-, the immunomodulatory potential of the core indole structure is well-established.

Elucidation of Biological Mechanisms of Action Through Target Identification

The biological mechanisms of action for Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- derivatives are being progressively elucidated through the identification of their molecular targets. As detailed in the preceding sections, key targets that have been identified include:

Cannabinoid Receptor 1 (CB1): Derivatives bearing the 2-phenyl-1H-indole scaffold have been identified as allosteric modulators of the CB1 receptor. This interaction provides a mechanism for modulating the endocannabinoid system, which is involved in a wide range of physiological processes. nih.govnih.gov

Estrogen Receptors (ERα and GPER): The 2-phenylindole core is a recognized pharmacophore for estrogen receptor antagonism. This provides a clear mechanism for their potential use in hormone-dependent conditions. nih.govnih.govbiointerfaceresearch.com

Complement System: The direct inhibition of the classical complement pathway by close structural analogues points to a direct immunomodulatory mechanism of action. nih.gov

Further research, including activity-based protein profiling and other target identification strategies, will continue to unravel the full spectrum of biological targets for this class of compounds, leading to a more comprehensive understanding of their mechanisms of action and therapeutic potential. acs.org

Future Research Directions and Translational Perspectives for Cyclohexanone, 3 2 Phenyl 1h Indol 3 Yl

Design and Synthesis of Novel Derivates with Enhanced Potency and Selectivity

The structural versatility of the 3-(2-phenyl-1H-indol-3-yl)-cyclohexanone core allows for systematic modifications to enhance biological activity and target selectivity. mdpi.com Future synthetic strategies will likely focus on strategic manipulation of its key components: the indole (B1671886) ring, the phenyl substituent, and the cyclohexanone (B45756) moiety.

Indole Ring Modifications: Substitutions on the indole nitrogen (N-1) or at various positions on the benzene (B151609) portion of the indole can significantly influence pharmacokinetic and pharmacodynamic properties. For instance, introducing small alkyl groups, benzyl (B1604629) groups, or bioisosteric replacements can alter lipophilicity and target engagement. mdpi.com

Phenyl Ring Alterations: The 2-phenyl group is a key site for modification. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can modulate the electronic properties of the entire molecule, potentially enhancing interactions with biological targets. mdpi.com

Cyclohexanone Ring Chemistry: The cyclohexanone ring offers multiple avenues for derivatization. Functionalization at the alpha-positions relative to the carbonyl group, conversion of the ketone to other functional groups (e.g., oxime, hydrazone), or stereoselective synthesis to isolate specific diastereomers could lead to compounds with novel activity profiles. researchgate.net

These synthetic endeavors can be guided by established methodologies in indole chemistry, such as the Fischer indole synthesis for the core scaffold, followed by targeted functionalization reactions. nih.gov The goal is to create a library of derivatives for comprehensive structure-activity relationship (SAR) studies.

Table 1: Proposed Sites for Synthetic Modification and Potential Substituents

Molecular Scaffold Modification Site Potential Substituents/Modifications Desired Outcome
Indole Nucleus N-1 Position Methyl, Ethyl, Benzyl, Acyl groups Modulate solubility and metabolic stability
C-5 Position Halogens (F, Cl), Methoxy (B1213986) (OCH3), Nitro (NO2) Alter electronic properties and target binding
Phenyl Ring C-4' Position (para) Hydroxyl (OH), Amino (NH2), Trifluoromethyl (CF3) Enhance hydrogen bonding and potency
Cyclohexanone Ring C-2/C-6 Positions Alkylation, Halogenation Introduce new stereocenters and interactions

Exploration of Diverse Pharmacological Applications Beyond Current Scope

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse mechanisms of action. mdpi.comchemijournal.com While the specific applications of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- may be nascent, its structural motifs suggest potential activities in several therapeutic areas that warrant investigation.

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting key biological pathways, including tubulin polymerization, protein kinases, and histone deacetylases (HDACs). mdpi.com The 2-phenyl-indole core, in particular, is a feature of compounds that act as tubulin polymerization inhibitors. nih.gov

Anti-inflammatory Effects: Indole-containing compounds, famously including the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, are known to inhibit inflammatory pathways. Future studies could explore the potential of the title compound and its derivatives to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comresearchgate.net

Antimicrobial Properties: The ability of indole derivatives to disrupt bacterial membranes and inhibit biofilm formation opens avenues for their development as antimicrobial agents against various pathogens, including multidrug-resistant strains. mdpi.comresearchgate.net

Neuropharmacological Activity: The indole nucleus is central to neurotransmitters like serotonin. Derivatives could be explored for activity as antidepressants, antipsychotics, or agents for neurodegenerative diseases. nih.gov

Systematic screening of a derivative library against a panel of biological targets associated with these diseases will be crucial to uncovering new therapeutic applications.

Advanced Computational Modeling for Lead Optimization and De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and guiding synthetic efforts. For Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-, these methods can rationalize existing data and predict the properties of novel derivatives.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compound and its analogs within the active site of a specific biological target (e.g., an enzyme or receptor). This helps prioritize which derivatives are most likely to be active and should be synthesized. researchgate.neteurekaselect.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the potency of unsynthesized derivatives, guiding the design of more effective molecules.

De Novo Design: Advanced algorithms can design entirely new molecules that are predicted to have high affinity for a target, using the 3-(2-phenyl-1H-indol-3-yl)-cyclohexanone scaffold as a starting fragment.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to search for other molecules with similar arrangements or to design new ones.

These computational approaches, when used in a feedback loop with chemical synthesis and biological testing, can significantly streamline the optimization of this chemical series. nih.gov

Integration with High-Throughput Screening (HTS) Methodologies for Novel Biological Activities

High-Throughput Screening (HTS) enables the rapid testing of thousands to millions of chemical compounds against a specific biological target or in a phenotypic assay. nih.govnih.gov Integrating the library of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- derivatives into HTS campaigns is a key strategy for discovering novel biological activities and therapeutic applications.

The process involves several stages:

Assay Development: Creating a robust and automated biological assay suitable for the HTS format. This could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a specific cellular response. nih.gov

Library Screening: Testing the parent compound and its synthesized derivatives at a single concentration to identify "hits" that show activity. ewadirect.com HTS platforms utilize robotics and sensitive detection methods (e.g., fluorescence, luminescence) to process large numbers of compounds efficiently. morressier.com

Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and rule out false positives, which can arise from compound interference with the assay technology itself. nih.gov

Dose-Response Analysis: Active compounds are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

This unbiased approach can uncover unexpected activities that would not be predicted based on the known pharmacology of the indole scaffold, thereby expanding the potential applications of this chemical class. nih.govunl.edu

Development of Prodrug Strategies and Advanced Delivery Systems (Chemical Aspects)

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often employed to overcome poor physicochemical properties, such as low aqueous solubility or poor membrane permeability, or to achieve targeted drug delivery.

For Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-, several chemical strategies could be explored:

Ester and Amide Prodrugs: If derivatives with hydroxyl or amino groups are synthesized, these can be converted into ester or amide linkages. These linkages are often stable in the gastrointestinal tract but are cleaved by esterase or amidase enzymes in the blood or target tissues to release the active drug.

Phosphate (B84403) Prodrugs: The introduction of a phosphate group can dramatically increase the aqueous solubility of a compound. mdpi.com This is particularly useful for developing formulations for intravenous administration. The phosphate group is later removed by alkaline phosphatase enzymes in the body.

Glutathione (B108866) (GSH)-Responsive Prodrugs: For applications in cancer therapy, prodrugs can be designed to be cleaved by the high concentrations of glutathione found within tumor cells, leading to targeted drug release. mdpi.com

These chemical modifications aim to improve the "drug-like" properties of the core scaffold, enhancing its potential for clinical translation. nih.gov

Table 2: Potential Prodrug Strategies

Prodrug Linkage Target Functional Group on Derivative Cleavage Mechanism Potential Advantage
Ester Hydroxyl (-OH) or Carboxylic Acid (-COOH) Esterases Improved membrane permeability
Phosphate Hydroxyl (-OH) Alkaline Phosphatases Increased aqueous solubility
Carbamate Amine (-NH2) Chemical or enzymatic hydrolysis Controlled release

Green Synthesis Optimization for Industrial Scalability and Environmental Sustainability

As promising compounds move towards larger-scale production, the environmental impact and efficiency of the synthesis become critical. Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Future research in this area should focus on:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.net

Catalysis: Utilizing heterogeneous catalysts that can be easily recovered and reused, or employing biocatalysis (enzymes) which operate under mild conditions. mdpi.com One-pot, multicomponent reactions are also a hallmark of green synthesis, as they reduce the number of steps and purification procedures. nih.govresearchgate.net

Energy Efficiency: Exploring methods like microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product, minimizing waste.

Optimizing the synthesis of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- and its derivatives according to these principles is essential for ensuring that the manufacturing process is both economically viable and environmentally sustainable. researchgate.net

Investigation of Noncovalent Interactions in Crystal Structures for Material Science Applications

The study of how molecules arrange themselves in the solid state is the domain of crystal engineering. This field is crucial not only for understanding the properties of pharmaceutical solids but also for designing new materials. The analysis of single-crystal X-ray diffraction data provides precise information about intermolecular interactions.

For Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- and its derivatives, key noncovalent interactions to investigate include:

Hydrogen Bonding: The N-H group of the indole is a strong hydrogen bond donor, while the carbonyl oxygen of the cyclohexanone is a strong acceptor. These interactions often dominate the crystal packing, forming predictable chains or networks. nih.govresearchgate.net

π–π Stacking: The aromatic indole and phenyl rings can stack on top of each other, an interaction that is important for the stability of the crystal lattice. mdpi.com

By systematically modifying the chemical structure (e.g., adding substituents that alter hydrogen bonding capabilities or aromatic stacking), it may be possible to control the solid-state arrangement. This control could be leveraged to design materials with specific properties, such as particular optical or electronic characteristics, opening up applications for this chemical scaffold beyond pharmacology and into the realm of material science. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. How can the molecular structure of 3-(2-phenyl-1H-indol-3-yl)-cyclohexanone be experimentally confirmed?

  • Methodology :

  • X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXD/SHELXE for structure solution) to resolve single-crystal data. SHELX is robust for small-molecule refinement and can handle twinned or high-resolution data .
  • NMR spectroscopy : Analyze 1H^1H NMR peaks for aromatic protons (δ 6.6–7.2 ppm) and cyclohexanone protons (δ 2.0–2.8 ppm) to confirm substitution patterns. Cross-validate with HSQC and HMBC for connectivity .
    • Critical Considerations : Ensure sample purity (>95%) via HPLC or GC-MS to avoid spectral artifacts.

Q. What synthetic routes are reported for this compound?

  • Methodology :

  • Gewald’s thiophene synthesis : React cyclohexanone derivatives with elemental sulfur and amines under basic conditions (e.g., triethylamine) to form indole-fused intermediates .
  • Hydrazone formation : Condense hydrazine derivatives with cyclohexanone under acidic catalysis, followed by cyclization to stabilize the indole moiety .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like dimerized indoles.

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation :

  • Respiratory protection : Use fume hoods due to potential respiratory irritation (IARC Group 3 classification) .
  • Skin/eye exposure : Wear nitrile gloves and goggles; cyclohexanone derivatives can cause dermal irritation .
    • Waste disposal : Neutralize acidic byproducts before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s reactivity?

  • Methodology :

  • MOE (Molecular Operating Environment) : Perform DFT calculations to predict electrophilic/nucleophilic sites. Import SDF/MOL files (available for hydrazone derivatives) to visualize electron density maps .
  • Docking studies : Use Protein Data Bank (PDB) structures to simulate interactions with biological targets (e.g., indole-binding enzymes) .
    • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with thiols or oxidizing agents).

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Case Study : If 1H^1H NMR shows unexpected splitting in the cyclohexanone region (δ 2.3–2.4 ppm):

  • Hypothesis 1 : Check for diastereomers due to axial/equatorial substituent orientation. Use NOESY to confirm spatial proximity of protons .
  • Hypothesis 2 : Assess solvent polarity effects; DMSO-d6_6 may cause peak broadening compared to CDCl3_3 .
    • Solution : Perform variable-temperature NMR to observe dynamic effects or crystallize the compound for unambiguous X-ray analysis .

Q. What strategies improve yield in multi-step syntheses?

  • Optimization :

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps, as reported in cyclohexanone production .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for indole NH protection to prevent side reactions during ketone functionalization .
    • Scale-up challenges : Ensure efficient solvent removal (e.g., rotary evaporation under reduced pressure) to prevent intermediate degradation.

Q. How to address crystallographic disorder in X-ray structures?

  • SHELX Refinement :

  • Apply TWIN and BASF commands to model twinned crystals. Use PART instructions to resolve overlapping electron densities .
  • Validate with Rint_\text{int} < 0.05 and CC > 90% for high-confidence structures.
    • Alternative : Collect data at synchrotron facilities for higher-resolution datasets.

Q. What toxicological profiles are relevant for in vitro assays?

  • Data Interpretation :

  • Cytotoxicity : Compare with cyclohexanone’s LC50_{50} (oral, rat: 1.5 g/kg) and adjust cell culture concentrations accordingly .
  • Metabolite analysis : Monitor for hydrazone-derived byproducts (e.g., phenylhydrazines) using LC-MS, as these may exhibit higher toxicity .

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